t-Boc-N-Amido-PEG6-propargyl

Descripción general

Descripción

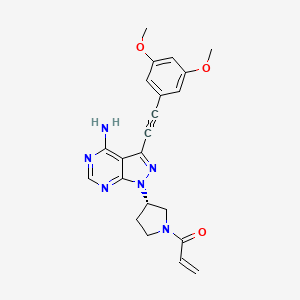

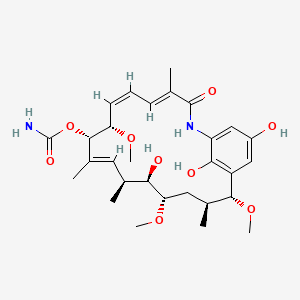

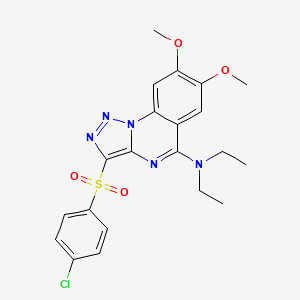

T-Boc-N-Amido-PEG6-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG6-propargyl is C20H37NO8 . It has a molecular weight of 419.5 g/mol .Chemical Reactions Analysis

The propargyl group in t-Boc-N-Amido-PEG6-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG6-propargyl has a molecular weight of 419.5 g/mol . It has a molecular formula of C20H37NO8 . It is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer .Aplicaciones Científicas De Investigación

Drug Delivery Systems

The hydrophilic nature of the PEG spacer in t-Boc-N-Amido-PEG6-propargyl increases solubility in aqueous media, making it an ideal linker for drug conjugates . It can be used to attach therapeutic agents to targeting molecules, enhancing drug solubility and stability, reducing immunogenicity, and improving pharmacokinetics.

Surface Modification

This compound’s terminal carboxylic acid group can react with primary amine groups to form stable amide bonds . This property is useful for modifying surfaces, such as nanoparticles or medical devices, to improve biocompatibility or add functional groups for further conjugation.

Click Chemistry

The propargyl group in t-Boc-N-Amido-PEG6-propargyl can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as Click Chemistry . This reaction is widely used for creating stable triazole linkages with azide-bearing compounds, which is valuable in synthesizing complex biomolecules.

Proteomics and Genomics

After deprotection of the Boc group under mild acidic conditions to yield a free amine, the linker can be used to attach PEG chains to proteins or nucleic acids . This modification can aid in the study of protein-protein interactions, protein stability, and gene delivery.

Bioconjugation

Bioconjugation techniques often require linkers like t-Boc-N-Amido-PEG6-propargyl to attach various biomolecules to each other or to solid supports . The linker’s functional groups facilitate the attachment of enzymes, antibodies, or other proteins to different substrates for diagnostic or therapeutic applications.

Targeted Therapy

By conjugating t-Boc-N-Amido-PEG6-propargyl to antibodies or ligands that specifically target certain cells or receptors, researchers can create targeted therapy agents . This approach can direct drugs to specific sites in the body, potentially reducing side effects and increasing treatment efficacy.

Molecular Imaging

The linker can be used to attach imaging agents to targeting molecules, aiding in the visualization of biological processes . This is crucial for diagnostic imaging techniques like PET, MRI, and fluorescence microscopy.

Biomaterials Engineering

In tissue engineering and regenerative medicine, t-Boc-N-Amido-PEG6-propargyl can be used to crosslink hydrogels or modify biomaterials . This enhances the materials’ properties, such as biodegradability, mechanical strength, and interaction with cells and tissues.

Mecanismo De Acción

Target of Action

t-Boc-N-Amido-PEG6-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The compound contains a propargyl group and a Boc-protected amino group .

Mode of Action

The propargyl group in t-Boc-N-Amido-PEG6-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

The primary biochemical pathway involved in the action of t-Boc-N-Amido-PEG6-propargyl is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage with azide-bearing compounds or biomolecules .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-Boc-N-Amido-PEG6-propargyl is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction is facilitated by the copper-catalyzed azide-alkyne Click Chemistry .

Action Environment

The action of t-Boc-N-Amido-PEG6-propargyl can be influenced by various environmental factors. For instance, the deprotection of the Boc group to form the free amine occurs under mild acidic conditions . .

Direcciones Futuras

T-Boc-N-Amido-PEG6-propargyl has potential applications in drug delivery due to its ability to increase solubility in aqueous media . Its propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, making it a promising candidate for future research .

Propiedades

IUPAC Name |

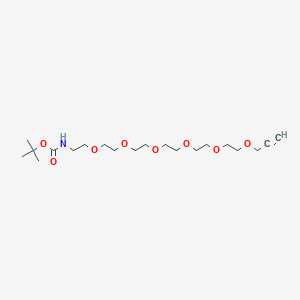

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBRWZSCEDQMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)